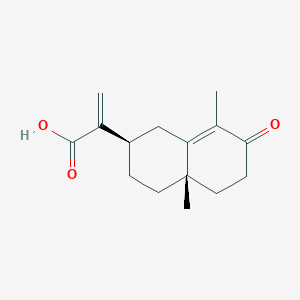
2-Cyanobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobut-2-enoic acid is an organic compound with the molecular formula C5H5NO2. It is a white solid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a butenoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanobut-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with malonic acid in the presence of a base. The reaction proceeds through a Michael addition followed by decarboxylation to yield the desired product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyanobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyanobut-2-enoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical transformations.
Comparaison Avec Des Composés Similaires
2-Cyanopropenoic acid: Similar structure but with one less carbon atom.
2-Cyanobutenoic acid: Similar structure but with different positioning of the cyano group.
2-Cyanopentenoic acid: Similar structure but with one additional carbon atom.
Uniqueness: 2-Cyanobut-2-enoic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H5NO2 |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
2-cyanobut-2-enoic acid |
InChI |
InChI=1S/C5H5NO2/c1-2-4(3-6)5(7)8/h2H,1H3,(H,7,8) |
Clé InChI |
SAADORAEBXDJQA-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


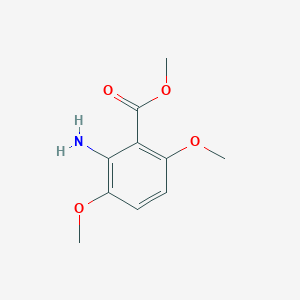
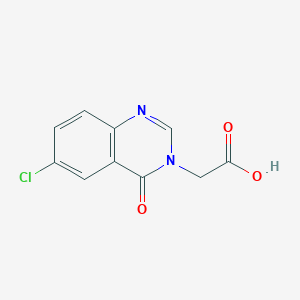
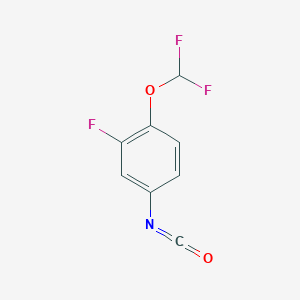
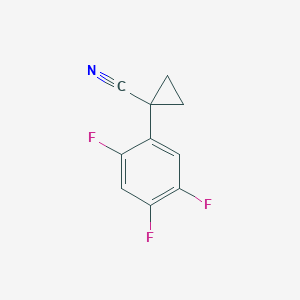
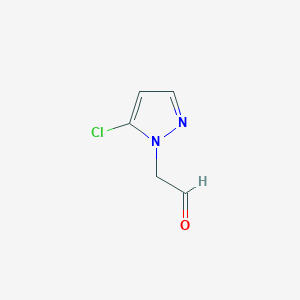
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
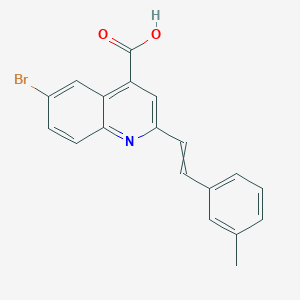
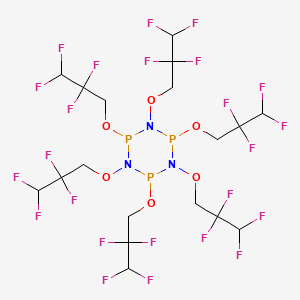
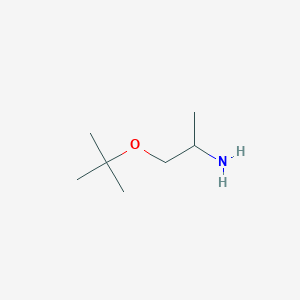

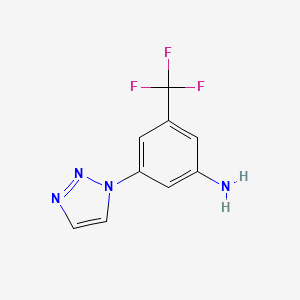
![N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440177.png)
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
